
2-(2,2-Diethoxyethyl)oxirane
Übersicht
Beschreibung
2-(2,2-Diethoxyethyl)oxirane, also known as diglycidyl ether of diethylene glycol, is a chemical compound with the molecular formula C10H18O4. It is a colorless liquid that is widely used in scientific research for its unique properties.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Properties
2-(2,2-Diethoxyethyl)oxirane and its derivatives play a significant role in polymer chemistry. For example, the ring-opening polymerization of a 2,3-disubstituted oxirane leads to the formation of polyethers with unique properties like carbonyl–aromatic π-stacked structures, which have implications in intramolecular charge transfer interactions (Merlani et al., 2015). Additionally, 2-(Methoxymethyl)oxirane has been used in copolymerization processes to synthesize materials like poly(epichlorohydrin-co-2-(methoxymethyl)oxirane), which exhibit varied thermal behaviors based on composition (Cho & Noh, 2013).
Biocatalysis and Asymmetric Synthesis
The biohydrolysis of 2,2-disubstituted oxiranes has been explored using bacterial epoxide hydrolases, which showcases the potential of these compounds in producing enantiomerically enriched epoxides and vicinal diols, valuable in asymmetric synthesis (Steinreiber et al., 2000).
Corrosion Inhibition
In the field of corrosion science, aromatic epoxy monomers derived from oxiranes have been investigated for their inhibitory effects on carbon steel corrosion in acidic solutions. Studies using both computational and experimental approaches have highlighted the efficiency of these compounds as corrosion inhibitors (Dagdag et al., 2019).
Pharmaceutical and Biological Applications
Oxirane derivatives, including those related to 2-(2,2-Diethoxyethyl)oxirane, have been synthesized and studied for their biological activities. For instance, oxirane-2,2-dicarboxamides have shown potential as plant growth regulators and in pharmaceutical applications (Dotsenko et al., 2016).
Catalysis and Chemical Synthesis
Oxiranes are valuable in catalytic processes for synthesizing various chemical compounds. Schiff-Base Metal(II) complexes, for instance, have been used as catalysts in the conversion of 1,2-epoxyethanes to 2-hydroxyethyl thiocyanates, demonstrating the versatility of oxiranes in chemical synthesis (Sharghi & Nasseri, 2003).
Eigenschaften
IUPAC Name |
2-(2,2-diethoxyethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-9-8(10-4-2)5-7-6-11-7/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGXWSZGKAWATN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1CO1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501308846 | |
| Record name | 2-(2,2-Diethoxyethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501308846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Diethoxyethyl)oxirane | |
CAS RN |
13269-78-8 | |
| Record name | 2-(2,2-Diethoxyethyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13269-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,2-Diethoxyethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501308846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



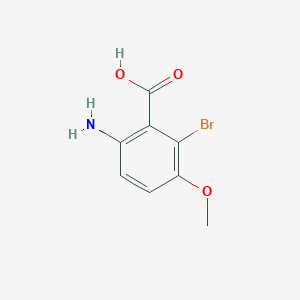
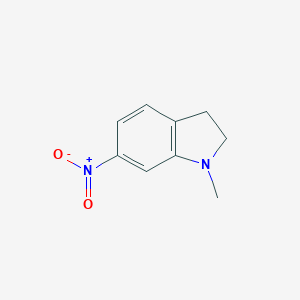


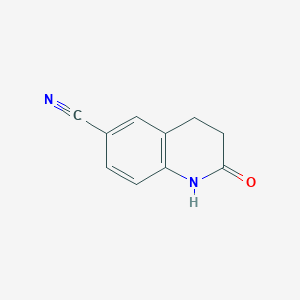
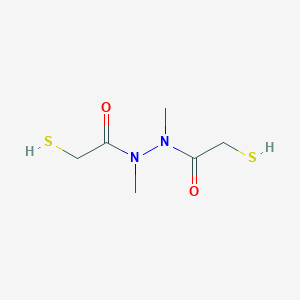
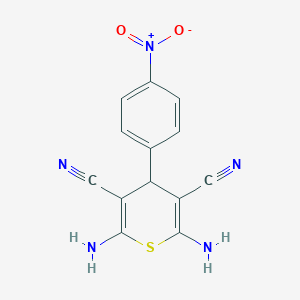
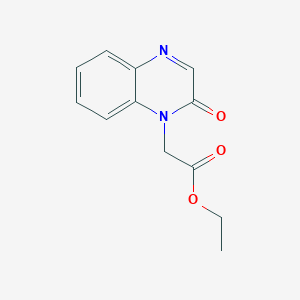
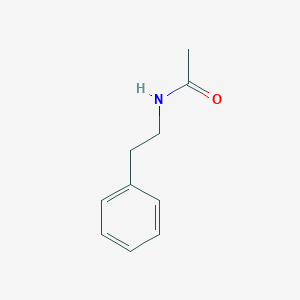
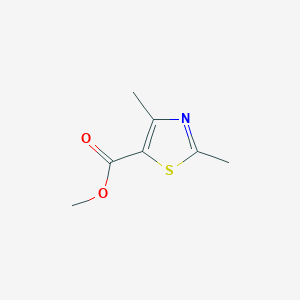
![2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B180197.png)
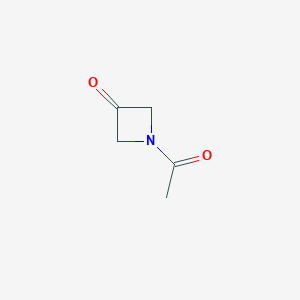
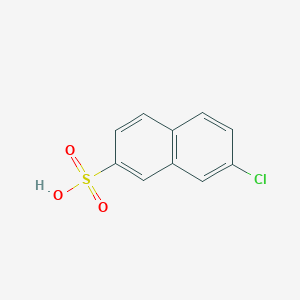
![4-[(9-Hydroxynonyl)oxy]benzoic acid](/img/structure/B180201.png)